![molecular formula C13H16N2O B14318786 2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 113273-60-2](/img/structure/B14318786.png)
2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that features a benzylideneamino group and a pyrrolidinyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one typically involves the condensation of benzaldehyde with 1-(pyrrolidin-1-yl)ethan-1-one under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as benzylidene oxides.
Reduction: Amino derivatives where the imine group is reduced to an amine.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A structurally similar compound with different functional groups.
2-(2-Oxopyrrolidin-1-yl)acetamide: Another pyrrolidine derivative with distinct properties.
Uniqueness
2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113273-60-2 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(benzylideneamino)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C13H16N2O/c16-13(15-8-4-5-9-15)11-14-10-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2 |
InChI Key |
QBAAYCKGGHYISD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


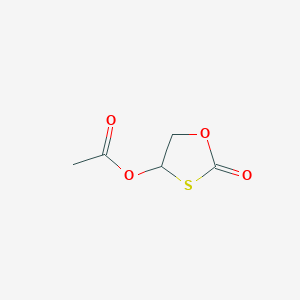
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

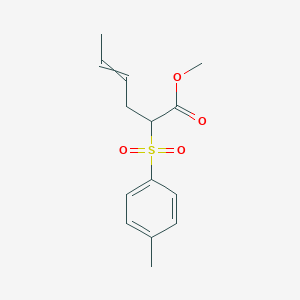
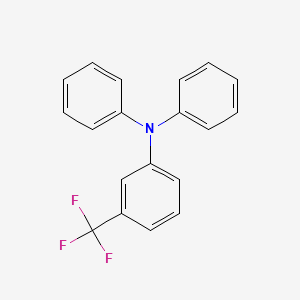
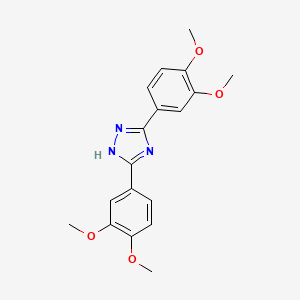

![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)
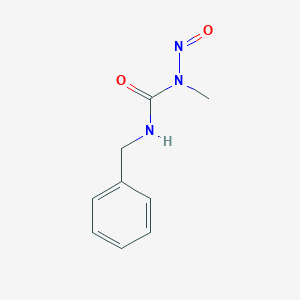
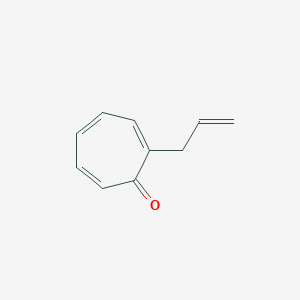
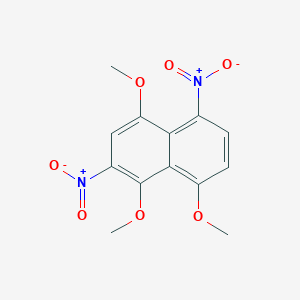

![[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene](/img/structure/B14318760.png)
![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
